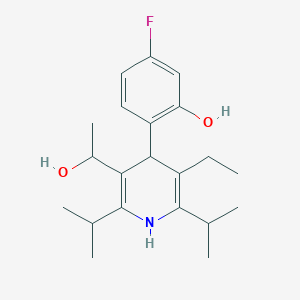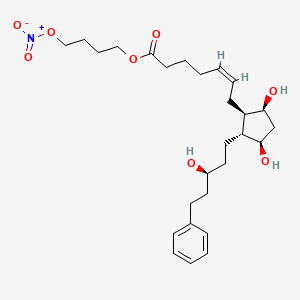
15(S)-Latanoprostene Bunod
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15(S)-Latanoprostene Bunod is a novel compound that has garnered significant attention in the field of ophthalmology. It is a nitric oxide-donating prostaglandin F2α analog, primarily used for the treatment of glaucoma and ocular hypertension. The compound works by reducing intraocular pressure, which is a critical factor in the management of these eye conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 15(S)-Latanoprostene Bunod involves multiple steps, starting from commercially available prostaglandin F2α. The key steps include the introduction of a nitric oxide-donating moiety and the formation of the latanoprostene structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions: 15(S)-Latanoprostene Bunod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the nitric oxide-donating moiety, affecting the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially altering the compound’s efficacy and safety profile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique pharmacological profiles.
Aplicaciones Científicas De Investigación
15(S)-Latanoprostene Bunod has a wide range of scientific research applications:
Chemistry: The compound serves as a model for studying nitric oxide-donating prostaglandins and their synthetic modifications.
Biology: It is used to investigate the biological pathways involved in intraocular pressure regulation and nitric oxide signaling.
Medicine: The primary application is in ophthalmology for the treatment of glaucoma and ocular hypertension. Research is ongoing to explore its potential in other medical conditions.
Industry: The compound is used in the development of new ophthalmic drugs and formulations.
Mecanismo De Acción
15(S)-Latanoprostene Bunod exerts its effects through a dual mechanism:
Prostaglandin Pathway: It activates prostaglandin F2α receptors, leading to increased outflow of aqueous humor from the eye, thereby reducing intraocular pressure.
Nitric Oxide Pathway: The nitric oxide-donating moiety releases nitric oxide, which relaxes the trabecular meshwork and Schlemm’s canal, further enhancing aqueous humor outflow.
Comparación Con Compuestos Similares
Latanoprost: A prostaglandin F2α analog used for glaucoma treatment but lacks the nitric oxide-donating property.
Bimatoprost: Another prostaglandin analog with a different mechanism of action and efficacy profile.
Travoprost: Similar to latanoprost but with variations in receptor affinity and side effect profile.
Uniqueness: 15(S)-Latanoprostene Bunod is unique due to its dual mechanism of action, combining the benefits of prostaglandin F2α analogs with nitric oxide donation. This dual action results in more effective intraocular pressure reduction and potentially fewer side effects compared to other compounds.
Propiedades
Número CAS |
2099033-64-2 |
|---|---|
Fórmula molecular |
C27H41NO8 |
Peso molecular |
507.6 g/mol |
Nombre IUPAC |
4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1-/t22-,23-,24-,25+,26-/m1/s1 |
Clave InChI |
LOVMMUBRQUFEAH-HYQLKQNJSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)OCCCCO[N+](=O)[O-])CC[C@@H](CCC2=CC=CC=C2)O)O |
SMILES canónico |
C1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate](/img/structure/B13427495.png)
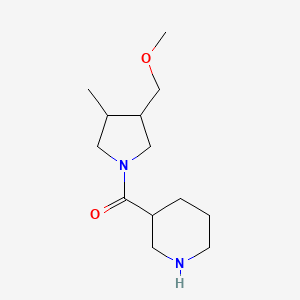
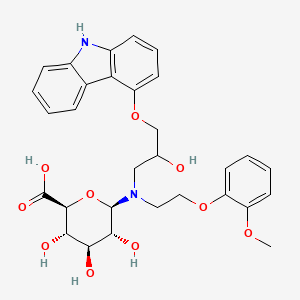
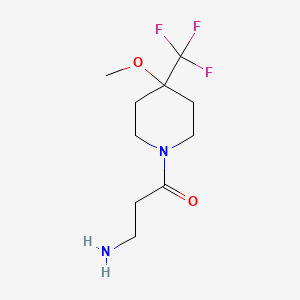
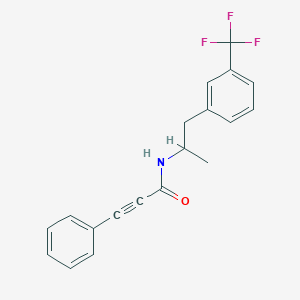
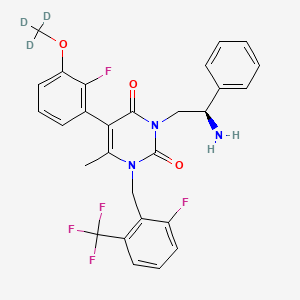
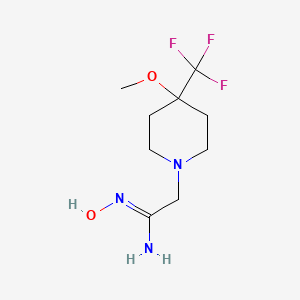
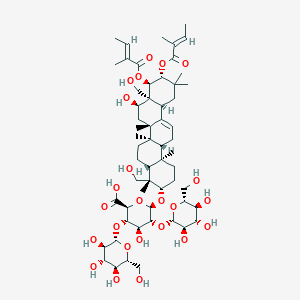
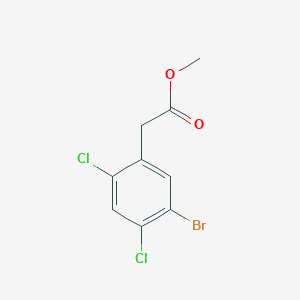
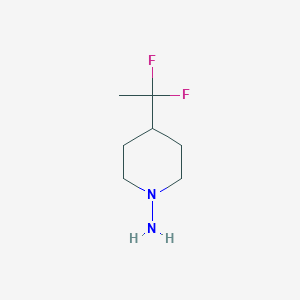
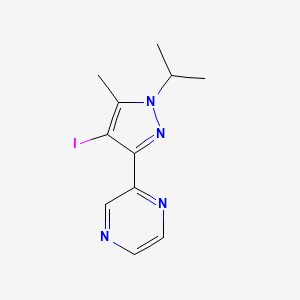
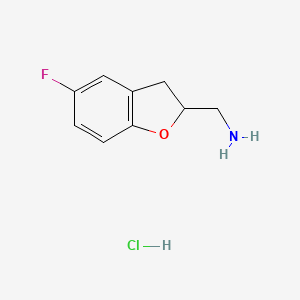
![1-Isopropyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427597.png)
